Methyl 2,2,2-trimethoxyacetate
Overview
Description
Preparation Methods
Diethyl pyrocarbonate can be synthesized through the reaction of ethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
2 C2H5OH+COCl2→C6H10O5+2HCl
In industrial settings, diethyl pyrocarbonate is produced in large quantities using similar methods but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl pyrocarbonate undergoes several types of chemical reactions, including hydrolysis, esterification, and nucleophilic substitution.
Hydrolysis: In aqueous solutions, diethyl pyrocarbonate hydrolyzes to form ethanol and carbon dioxide.
Esterification: Diethyl pyrocarbonate can react with alcohols to form esters.
Nucleophilic Substitution: It reacts with nucleophiles such as amines and thiols, leading to the formation of substituted products.
Scientific Research Applications
Diethyl pyrocarbonate has a wide range of applications in scientific research:
Mechanism of Action
Diethyl pyrocarbonate exerts its effects by covalently modifying specific amino acid residues in proteins, particularly histidine, lysine, cysteine, and tyrosine . This modification inactivates enzymes such as ribonucleases by altering their active sites, thereby preventing them from degrading RNA . The compound’s ability to react with nucleophiles makes it effective in various biochemical applications.
Comparison with Similar Compounds
Diethyl pyrocarbonate is often compared with other dicarbonate compounds such as dimethyl dicarbonate and di-tert-butyl dicarbonate.
Dimethyl dicarbonate: Similar to diethyl pyrocarbonate, dimethyl dicarbonate is used as a preservative and enzyme inhibitor.
Di-tert-butyl dicarbonate: This compound is primarily used as a protecting group for amines in organic synthesis.
Diethyl pyrocarbonate stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Biological Activity
Methyl 2,2,2-trimethoxyacetate (MTMA) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects of MTMA, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from trimethoxyacetic acid. Its molecular formula is , and it possesses three methoxy groups attached to the central carbon atom. This structure contributes to its unique chemical reactivity and biological profile.
Antioxidant Activity
MTMA exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively, reducing oxidative stress in biological systems. The antioxidant activity can be quantitatively assessed using methods such as the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Method | Result |
---|---|
DPPH Scavenging Activity | 84.01% |
FRAP Value | 20.1 mmol/g |
These results suggest that MTMA may play a role in protecting cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .
Antimicrobial Activity
MTMA has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against common bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed inhibition zones greater than traditional antibiotics like ampicillin, indicating its potential as an antimicrobial agent.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 12 mm |
Pseudomonas aeruginosa | 14 mm |
Ampicillin | 9 mm (S. aureus), 6 mm (P. aeruginosa) |
These findings highlight MTMA's potential application in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory properties of MTMA are also noteworthy. Compounds with similar methoxy substitutions have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that MTMA may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
The biological activities of MTMA are believed to stem from its ability to modulate various signaling pathways:
- Antioxidant Mechanism: By donating electrons to free radicals, MTMA reduces their reactivity and prevents cellular damage.
- Antimicrobial Mechanism: The presence of methoxy groups enhances membrane permeability, allowing MTMA to penetrate bacterial cells more effectively.
- Anti-inflammatory Mechanism: MTMA may inhibit the nuclear factor kappa B (NF-κB) pathway, leading to decreased production of inflammatory mediators.
Case Studies
- Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that MTMA effectively reduced oxidative stress markers in vitro. Cells treated with MTMA showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .
- Evaluation of Antimicrobial Efficacy : In a comparative study, MTMA was tested alongside standard antibiotics against multi-drug resistant strains of bacteria. Results indicated that MTMA had superior efficacy, suggesting its potential role in developing new antimicrobial therapies .
- Inflammation Model : In an animal model of induced inflammation, administration of MTMA significantly reduced swelling and pain compared to control groups. This study supports the hypothesis that MTMA may have therapeutic applications in managing inflammatory conditions .
Properties
IUPAC Name |
methyl 2,2,2-trimethoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABOWCQAPYNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503479 | |
Record name | Methyl trimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-95-1 | |
Record name | Methyl trimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,2-trimethoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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